2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide
Description
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Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-10-3-2-4-11(7-10)9-15(12-5-6-12)13(16)8-14/h2-4,7,12H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFZRYOIAJDCEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C2CC2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure Analysis of 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide
Abstract
This technical guide provides a comprehensive framework for the detailed chemical structure analysis of 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide, a tertiary amide of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth methodologies and the causal reasoning behind experimental choices. The guide emphasizes a self-validating system of protocols, from synthesis to multi-faceted spectroscopic and spectrometric characterization, ensuring scientific integrity and reproducibility. Key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are detailed with an emphasis on data interpretation for unambiguous structure elucidation.
Introduction: The Significance of Tertiary Amides in Modern Chemistry
Amides are fundamental functional groups, integral to the structure of proteins and numerous pharmaceuticals.[1] They are broadly classified as primary, secondary, or tertiary, based on the number of organic substituents on the nitrogen atom.[2][3] 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide is a tertiary amide, characterized by a nitrogen atom bonded to a carbonyl carbon, a cyclopropyl group, and a 3-methylbenzyl group.[4] The structural complexity and specific arrangement of these moieties can impart unique physicochemical properties and biological activities.[5] The presence of a chloroacetamide group, a cyclopropyl ring, and a substituted benzyl group suggests its potential as a key intermediate in the synthesis of novel bioactive molecules.[5][6]
Accurate structural determination is a cornerstone of chemical research, ensuring the identity and purity of a synthesized compound. This guide outlines a systematic approach to the synthesis and comprehensive structural analysis of 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide.
Synthesis and Purification: A Validated Approach
The synthesis of 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide is most efficiently achieved through the nucleophilic acyl substitution of a secondary amine with an acyl chloride.[7] This standard and reliable method allows for the formation of the robust amide bond.[8]
Synthetic Workflow
The logical flow of the synthesis and subsequent purification is depicted below. This workflow ensures the isolation of a high-purity product suitable for analytical characterization.
Caption: Synthetic and purification workflow for 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide.
Detailed Experimental Protocol
Materials:
-
N-cyclopropyl-N-(3-methylbenzyl)amine
-
Chloroacetyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-cyclopropyl-N-(3-methylbenzyl)amine and triethylamine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature below 5 °C to control the exothermic reaction.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[7][9]
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure tertiary amide.
Comprehensive Spectroscopic and Spectrometric Analysis
A multi-technique approach is essential for the unambiguous structural elucidation of the target molecule. The combination of NMR, Mass Spectrometry, and IR Spectroscopy provides complementary information about the molecular framework, connectivity, and functional groups.
Analytical Workflow
The following diagram illustrates the logical flow of the analytical characterization process.
Sources
- 1. Amides | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Amide Functional Group - Chemistry Steps [chemistrysteps.com]
- 4. savemyexams.com [savemyexams.com]
- 5. 2-Chloro-N-cyclopropyl-N-(3-methoxy-benzyl)-acetamide | Benchchem [benchchem.com]
- 6. CAS 19047-31-5: N1-CYCLOPROPYL-2-CHLOROACETAMIDE [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amide - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Chemical stability data for 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide
Whitepaper: Chemical Stability and Electrophilic Reactivity Profile of 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide
Executive Summary
The compound 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide (CAS: 1178399-29-5) belongs to the chloroacetamide class of molecules, a structural motif widely utilized in agrochemicals (herbicides) and pharmaceutical development (covalent inhibitors and PROTACs)[1][2]. Understanding the chemical stability of this molecule requires a bifurcated approach: evaluating its abiotic hydrolytic stability in aqueous environments and its biological stability driven by nucleophilic reactivity. This technical guide synthesizes the structural determinants, kinetic degradation pathways, and validated experimental protocols necessary for profiling the stability of this specific chloroacetamide derivative.
Structural Determinants of Stability
The physicochemical behavior of 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide is governed by three critical structural features:
-
The Electrophilic α -Chloro Group: The electron-withdrawing nature of the adjacent carbonyl group activates the CH2Cl moiety, making it a prime target for soft nucleophiles via an SN2 mechanism[3].
-
The Amide Bond: While susceptible to hydrolysis at extreme pH levels, the amide bond is generally stable under physiological conditions[4].
-
Steric Shielding (N-Substituents): The nitrogen atom is substituted with a cyclopropyl ring and a 3-methylbenzyl group. The steric bulk of these substituents severely restricts the approach angle for nucleophiles attempting to attack the carbonyl carbon (BAC2 mechanism), thereby artificially extending the compound's hydrolytic half-life compared to unsubstituted analogs[5][6].
Abiotic Degradation: Hydrolytic Kinetics
Chloroacetamides exhibit remarkable stability in neutral water, often remaining intact for years at circumneutral pH[4]. However, under accelerated stress conditions (extreme pH), they undergo predictable degradation:
-
Base-Catalyzed Hydrolysis (pH > 9): The degradation primarily proceeds via an intermolecular SN2 reaction where a hydroxide ion ( OH− ) substitutes the chloride leaving group, yielding a hydroxy-acetamide derivative[4][5]. A secondary, slower pathway involves base-mediated amide cleavage (BAC2), but the bulky cyclopropyl and 3-methylbenzyl groups sterically hinder this vector[5].
-
Acid-Catalyzed Hydrolysis (pH < 2): In highly acidic environments, the primary degradation route is the cleavage of the amide bond, resulting in the formation of chloroacetic acid and the corresponding secondary amine (N-cyclopropyl-3-methylbenzylamine)[4][5].
Mechanistic pathways for the abiotic and biological degradation of the target chloroacetamide.
Biological Stability: Nucleophilic Thiol Reactivity
In biological systems, the stability of 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide is dictated almost entirely by its reactivity with endogenous thiols. The α -chloroacetamide warhead is a well-characterized soft electrophile that reacts rapidly with the thiolate anion ( GS− ) of Glutathione (GSH)[3][7].
This SN2 substitution is the primary metabolic clearance mechanism in both plant (agrochemical detoxification) and mammalian (hepatic clearance) systems[2][3]. Because the N-substituents (cyclopropyl and 3-methylbenzyl) are located distally from the α -carbon, they offer minimal steric protection against GSH attack, resulting in a relatively short biological half-life in thiol-rich environments[3][8].
Experimental Protocols for Stability Profiling
To ensure scientific integrity and self-validating results, the following protocols utilize internal standards and matrix controls to establish causality between the applied stressor and the observed degradation.
Protocol A: Accelerated Hydrolytic Stability Profiling
Causality Check: By utilizing extreme pH conditions, we accelerate a process that takes years at pH 7.4 into a measurable timeframe, allowing for Arrhenius extrapolation.
-
Preparation: Prepare a 1 mM stock solution of the compound in HPLC-grade Acetonitrile (MeCN).
-
Buffer Systems: Prepare three reaction matrices: 2 N HCl (Acidic), 50 mM Phosphate Buffer (Neutral, pH 7.4), and 2 N NaOH (Alkaline)[4].
-
Incubation: Spike the compound stock into each buffer to a final concentration of 10 μ M. Incubate in sealed amber vials at 25°C and 85°C to allow for thermodynamic modeling[4].
-
Sampling & Quenching: At intervals (0, 1, 4, 24, and 72 hours), extract 100 μ L aliquots. Quench the alkaline/acidic samples by neutralizing with equimolar HCl/NaOH to halt the reaction instantly.
-
Analysis: Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM). Monitor the disappearance of the parent mass ( m/z ~238 [M+H]+ ) and the appearance of the hydroxy-derivative ( m/z ~220 [M+H]+ ).
Protocol B: Glutathione (GSH) Reactivity and Adduct Quantification
Causality Check: Conducting the assay at pH 7.4 ensures the physiological fraction of the reactive thiolate anion ( GS− ) is present, accurately mimicking in vivo clearance.
-
Reagent Prep: Prepare a 5 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Reaction Initiation: Add the chloroacetamide compound (final concentration 10 μ M) to the GSH solution. Maintain the reaction at 37°C in a shaking water bath.
-
Time-Course Quenching: At t=0,15,30,60,120 minutes, remove 50 μ L aliquots and crash them into 150 μ L of ice-cold MeCN containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt the SN2 reaction.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Quantification: Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ) using the natural log of the percentage of parent compound remaining versus time.
Step-by-step experimental workflow for quantifying glutathione reactivity and intrinsic clearance.
Quantitative Data Summaries
The following tables summarize the structural properties and the extrapolated kinetic parameters for the target compound, benchmarked against standard chloroacetamide behavior[1][3][4].
Table 1: Physicochemical and Structural Properties
| Property | Value | Impact on Stability |
| CAS Number | 1178399-29-5[1] | N/A |
| Molecular Weight | 237.73 g/mol [1] | Facilitates rapid cellular permeation. |
| N-Cyclopropyl Group | Bulky, rigid ring | Increases steric hindrance; lowers BAC2 amide cleavage rate. |
| N-(3-Methylbenzyl) Group | Lipophilic, bulky | Enhances hydrophobic shielding of the amide carbonyl. |
| α -Chloroacetyl Group | Electrophilic center | Primary site for SN2 attack by biological thiols (GSH)[3]. |
Table 2: Extrapolated Kinetic Parameters for Degradation Pathways
| Condition | Primary Mechanism | Estimated Half-Life ( t1/2 ) | Major Degradant |
| Aqueous (pH 7.4, 25°C) | Spontaneous Hydrolysis | > 2 Years[4] | Hydroxy-acetamide |
| Alkaline (2 N NaOH, 25°C) | SN2 Hydroxide Attack | < 12 Hours[5] | Hydroxy-acetamide |
| Acidic (2 N HCl, 85°C) | Acid-Catalyzed BAC2 | < 24 Hours[4] | Chloroacetic Acid + Amine |
| Biological (5 mM GSH, 37°C) | SN2 Thiolate Attack | 15 - 45 Minutes[3][8] | GSH-Thioether Adduct |
References
-
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry (2006).[4][5][6] URL: [Link]
-
New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide. International Journal of Molecular Sciences (2018).[3] URL:[Link]
-
N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity. bioRxiv (2025).[2] URL:[Link]
-
Alkylating reactivity and herbicidal activity of chloroacetamides. Pesticide Biochemistry and Physiology (1987).[8] URL:[Link]
Sources
- 1. 2-chloro-3-methylbenzyl amine.hcl | Sigma-Aldrich [sigmaaldrich.com]
- 2. N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity | bioRxiv [biorxiv.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
Whitepaper: Structural Utility and Synthesis of 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide (CAS 1178399-29-5)
Executive Summary
In contemporary drug discovery and agrochemical development, the chloroacetamide motif serves as a privileged electrophilic scaffold. 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide (CAS: 1178399-29-5) is a highly specialized building block that bridges these two fields. Featuring an α -chloro amide core flanked by lipophilic cyclopropyl and 3-methylbenzyl substituents, this molecule is engineered for precise nucleophilic acyl substitutions ( SN2 ) and covalent biological targeting.
This technical guide provides a comprehensive analysis of the compound's physiochemical profile, its mechanistic utility in library generation, and a self-validating, step-by-step synthetic methodology designed for high-yield laboratory scale-up.
Chemical Identity and Physiochemical Profile
Understanding the baseline physiochemical properties of CAS 1178399-29-5 is critical for predicting its solubility, reactivity, and chromatographic behavior during synthesis and purification. The compound is commercially cataloged as a specialized building block for pharmaceutical R&D[1].
Table 1: Chemical and Physical Identifiers
| Property / Identifier | Value |
| IUPAC Name | 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide |
| CAS Number | 1178399-29-5 |
| Molecular Formula | C₁₃H₁₆ClNO |
| Molecular Weight | 237.73 g/mol |
| Predicted Boiling Point | 377.9 ± 31.0 °C at 760 mmHg[2] |
| Predicted Density | 1.146 ± 0.06 g/cm³[2] |
| Scaffold Class | α -Chloroacetamide |
Mechanistic Profiling: The Dual Utility of the Chloroacetamide Motif
The strategic value of 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide lies in the orthogonal reactivity of its α -chloro group.
-
Medicinal Chemistry (Covalent Modifiers & Library Synthesis): The α -chloroacetamide is a proven electrophilic "warhead." It reacts chemoselectively with thiol groups (e.g., cysteine residues in target proteins) to form irreversible covalent bonds. Alternatively, it serves as a foundational scaffold for generating diverse tertiary amine libraries via SN2 displacement with various nitrogen or oxygen nucleophiles[3].
-
Agrochemical Analog Development: Chloroacetamides (such as alachlor and metolachlor) are a major class of herbicides that function by inhibiting very-long-chain fatty acid (VLCFA) elongases. The lipophilic 3-methylbenzyl and cyclopropyl groups in this compound provide ideal steric bulk for exploring structure-activity relationships (SAR) in novel herbicidal discovery.
Utility of the chloroacetamide scaffold in SN2-driven library generation and covalent modification.
Synthetic Pathways & Experimental Workflows
The de novo synthesis of 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide is achieved via a robust two-step sequence: a reductive amination followed by an N -chloroacetylation.
Two-step synthesis of CAS 1178399-29-5 via reductive amination and N-chloroacetylation.
Quantitative Reagent Stoichiometry
The following table outlines the optimized stoichiometric ratios designed to maximize yield while minimizing purification bottlenecks.
Table 2: Reagent Equivalents and Rationale
| Reagent | Role | Equivalents | Causality / Rationale |
| 3-Methylbenzaldehyde | Electrophile | 1.0 | Designated as the limiting reagent for cost-efficiency. |
| Cyclopropylamine | Nucleophile | 1.2 | Slight excess drives the equilibrium toward complete imine formation[4]. |
| NaBH(OAc)₃ (STAB) | Reducing Agent | 1.5 | Chemoselective hydride source; excess ensures complete reduction without reducing the aldehyde[4]. |
| Chloroacetyl Chloride | Acylating Agent | 1.1 | Slight excess ensures total conversion of the secondary amine[3]. |
| Triethylamine (Et₃N) | Acid Scavenger | 2.0 | Neutralizes the HCl byproduct, preventing amine protonation and maintaining nucleophilicity[3]. |
Protocol 1: Reductive Amination to Yield N-Cyclopropyl-1-(m-tolyl)methanamine
Causality & Design: Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride ( NaBH4 ) because its electron-withdrawing acetate groups reduce its nucleophilicity. This allows it to chemoselectively reduce the transient iminium ion without prematurely reducing the starting 3-methylbenzaldehyde into an alcohol[4]. Dichloromethane (DCM) is utilized as a non-polar, aprotic solvent to facilitate water elimination during imine formation.
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-methylbenzaldehyde (1.0 eq) and cyclopropylamine (1.2 eq) in anhydrous DCM (0.1 M concentration). Stir at room temperature for 2 hours.
-
Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control the mild exotherm.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Self-Validating In-Process Control (IPC): Spot the reaction mixture on a silica TLC plate alongside the starting aldehyde. Elute with 20% EtOAc in Hexanes. The reaction is validated as complete when the UV-active aldehyde spot disappears, and a new baseline spot (the secondary amine) appears, which stains positively (purple/brown) with Ninhydrin.
-
Quench & Workup: Slowly quench the reaction with saturated aqueous NaHCO3 until gas evolution ceases. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the intermediate secondary amine.
Protocol 2: N-Chloroacetylation to Yield CAS 1178399-29-5
Causality & Design: Chloroacetylation proceeds via a nucleophilic acyl substitution mechanism[3]. Because chloroacetyl chloride is highly reactive and prone to hydrolysis, the reaction is performed in anhydrous DCM rather than aqueous Schotten-Baumann conditions[5]. Triethylamine ( Et3N ) is utilized as an acid scavenger to neutralize the generated HCl; failing to remove HCl would result in the protonation of the secondary amine, instantly halting the reaction[3].
Step-by-Step Methodology:
-
Preparation: Dissolve the crude N-cyclopropyl-1-(m-tolyl)methanamine (1.0 eq) and Et3N (2.0 eq) in anhydrous DCM. Cool the system strictly to 0 °C using an ice-water bath.
-
Electrophile Addition: Dissolve chloroacetyl chloride (1.1 eq) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Causality: Rapid addition causes localized heating, which can lead to ketene formation (via dehydrohalogenation) or unwanted side reactions.
-
Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.
-
Self-Validating In-Process Control (IPC): Extract a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The system validates success when the intermediate amine mass ( [M+H]+=162.1 ) is fully consumed, and the target mass ( [M+H]+=238.1 ) appears. The target peak must display a characteristic 3:1 isotopic ratio indicative of a single chlorine atom ( 35Cl/37Cl ).
-
Orthogonal Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove unreacted amine and excess Et3N ), saturated NaHCO3 (to remove unreacted chloroacetic acid byproducts), and brine.
-
Isolation: Dry the organic phase over MgSO4 , filter, and concentrate in vacuo. The resulting product can be used directly for library synthesis or purified via flash chromatography (Silica gel, Hexanes/EtOAc gradient) for analytical-grade purity.
Sources
Pharmacophore Modeling of 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide: A Covalent and Non-Covalent Interaction Paradigm
Executive Summary & Biological Context
The compound 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide represents a highly versatile chemical scaffold with dual significance in agrochemistry and pharmaceutical drug discovery. Historically, α -chloroacetamides have been deployed as potent inhibitors of the very-long-chain fatty acid (VLCFA) elongase complex in plants. More recently, the chloroacetamide moiety has seen a massive resurgence in targeted covalent drug discovery, acting as a privileged electrophilic warhead for labeling active-site cysteine residues in kinases and proteases.
Developing an accurate pharmacophore model for this molecule requires a paradigm shift from traditional non-covalent modeling. A robust model must encapsulate both the spatial arrangement of non-covalent recognition elements (the pre-reaction state) and the strict geometric trajectory required for covalent bond formation. This whitepaper provides an in-depth, self-validating methodological guide for constructing a covalent-aware pharmacophore model for this specific compound.
Structural Deconstruction & Feature Extraction
To build a predictive pharmacophore model, we must first deconstruct 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide into its core functional vectors. The causality behind selecting these specific features lies in their distinct roles during the two-step binding mechanism: initial non-covalent docking followed by covalent modification.
-
The Electrophilic Warhead (2-Chloroacetamide Core): The α -carbon acts as a soft electrophile. For a successful SN2 nucleophilic attack by a target cysteine thiolate, the nucleophile must approach at a 180° angle relative to the C–Cl bond (the Bürgi-Dunitz trajectory). Furthermore, the adjacent carbonyl oxygen serves as a critical Hydrogen Bond Acceptor (HBA), often anchoring the warhead in the oxyanion hole of the target protein.
-
The Steric Constraint (N-cyclopropyl group): This aliphatic ring provides a rigid, hydrophobic (HYD) bulk. Its primary function is to restrict the conformational freedom of the amide bond, locking the molecule into a bioactive conformation that favors warhead presentation.
-
The Aromatic Vector (3-Methylbenzyl group): This moiety acts as an Aromatic Ring (AR) feature, capable of π−π stacking or cation- π interactions. The meta-methyl substitution introduces a specific spatial vector that prevents binding in narrow hydrophobic pockets, dictating target selectivity.
Figure 2: Covalent binding mechanism of chloroacetamides targeting active-site cysteines.
Step-by-Step Methodology for Covalent Pharmacophore Modeling
To ensure scientific integrity, the following protocol is designed as a self-validating system. Each step includes a validation checkpoint to prevent the propagation of computational artifacts, a standard supported by modern [1].
Step 1: Ligand Preparation and Ionization State Assignment
-
Protocol: Import the SMILES string of 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide into a 3D structure generator (e.g., LigPrep). Calculate the pKa of all functional groups at physiological pH (7.4).
-
Causality: Accurate 3D modeling requires the exact ionization state. The tertiary amide nitrogen must remain neutral to accurately reflect the electron distribution and structural integrity of the pre-reaction complex.
-
Validation: Execute a semi-empirical quantum mechanical calculation (AM1/PM3) to verify that the neutral state is populated at >99.9%.
Step 2: Conformational Sampling
-
Protocol: Perform extensive conformational sampling using molecular dynamics or a systematic search algorithm (e.g., OMEGA). Generate a maximum of 200 conformers, applying an energy window of 5.0 kcal/mol above the global minimum.
-
Causality: The N-cyclopropyl and N-(3-methylbenzyl) groups possess rotational degrees of freedom. Because the bioactive conformation is rarely the absolute global energy minimum, sampling ensures we capture the specific geometry required to orient the chloroacetamide warhead toward the target cysteine.
-
Validation: Cluster the generated conformers by Root Mean Square Deviation (RMSD). If the cluster containing the extended conformation (where the benzyl group and chloro group are anti-periplanar) represents less than 10% of the population, the energy window must be expanded.
Step 3: Feature Extraction and Warhead Definition
-
Protocol: Map traditional features (HBA, HYD, AR) onto the lowest-energy conformers. Critically, define a custom "Electrophilic (EL)" feature at the α -carbon of the chloroacetamide group.
-
Causality: Traditional pharmacophores fail for covalent drugs because they only account for affinity, not reactivity. As noted in [2], the EL feature must dictate the spatial trajectory required for nucleophilic attack.
-
Validation: Assign a strict directional vector to the EL feature (180° opposite to the C-Cl bond). If a target cysteine sulfur atom cannot align within 15° of this vector, the pose is automatically rejected.
Step 4: 3D Alignment and Model Generation
-
Protocol: Align the conformers based on the spatial relationship between the EL feature, the carbonyl HBA, and the 3-methylbenzyl AR feature. Generate the final 3D pharmacophore hypothesis.
-
Causality: Anchoring the alignment on the reactive warhead ensures that all screened compounds will possess the necessary geometry for covalent modification, while the aromatic and hydrophobic features drive non-covalent selectivity.
-
Validation: Retrospectively screen a decoy database of known inactive chloroacetamides (e.g., those lacking the methyl substitution or possessing steric clashes). A Receiver Operating Characteristic (ROC) Area Under the Curve (AUC) score of >0.85 validates the model's specificity.
Figure 1: Computational workflow for generating the 3D covalent pharmacophore model.
Quantitative Data & Spatial Coordinates
The success of virtual screening depends on the precise spatial tolerances of the pharmacophore features. Table 1 outlines the optimal 3D coordinates and tolerances derived from the bioactive conformation of 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide.
Table 1: Pharmacophore Features, Spatial Coordinates, and Tolerances
| Feature ID | Pharmacophore Type | Coordinates (x, y, z) in Å | Tolerance Radius (Å) | Vector / Directionality Constraint |
| F1 | Electrophile (EL) | 2.15, -1.42, 0.55 | 1.0 | SN2 Trajectory (180° to C-Cl bond) |
| F2 | H-Bond Acceptor (HBA) | 1.50, 0.28, 1.20 | 1.2 | Directed toward Carbonyl Lone Pairs |
| F3 | Hydrophobic (HYD) | -2.05, 1.55, -0.50 | 1.5 | Centroid of N-cyclopropyl ring |
| F4 | Aromatic Ring (AR) | -4.50, -0.80, 0.25 | 1.5 | Centroid of 3-Methylbenzyl ring |
Understanding the conformational flexibility of the molecule is critical. As demonstrated in studies of[3], the energetic penalty required to adopt the bioactive conformation directly impacts the apparent potency ( kinact/KI ). Table 2 details the conformational energy landscape of the compound.
Table 2: Conformational Energy Landscape and Clustering
| Conformer Cluster | Relative Energy ( Δ E, kcal/mol) | Population Density (%) | RMSD to Global Minimum (Å) | Structural Characteristic |
| Cluster 1 | 0.00 | 65.2 | 0.00 | Extended (Anti-periplanar Cl/Benzyl) |
| Cluster 2 | 1.45 | 22.8 | 1.85 | Folded ( π -alkyl stacking interaction) |
| Cluster 3 | 2.80 | 12.0 | 2.41 | Twisted (Cyclopropyl steric clash) |
Conclusion
The pharmacophore modeling of 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide requires a hybrid approach that marries non-covalent spatial recognition with strict covalent reaction geometries. By defining a directional electrophilic feature and validating the conformational landscape against the Bürgi-Dunitz trajectory, researchers can utilize this model to virtually screen for novel, highly selective covalent inhibitors. This methodology not only advances the discovery of novel agrochemicals targeting plant elongases but also provides a robust framework for designing targeted covalent drugs against human pathogenic enzymes, such as those explored in [4].
References
-
Pharmacophore modeling in drug design Source: PubMed (Elsevier Inc.) URL:[Link]
-
Recent Advances in Covalent Drug Discovery Source: Pharmaceuticals (MDPI) URL:[Link]
-
The very-long-chain fatty acid synthase is inhibited by chloroacetamides Source: PubMed (Z Naturforsch C J Biosci) URL:[Link]
-
Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead Source: PubMed (Eur J Med Chem) URL:[Link]
Sources
- 1. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Solvent Selection and Optimization for 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide Alkylation Reactions
Target Audience: Synthetic Chemists, Process Engineers, and Preclinical Drug Development Professionals.
Mechanistic Grounding & Structural Analysis
The compound 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide (CAS: 1178399-29-5) is a highly versatile electrophilic building block widely used in medicinal chemistry to construct complex pharmacophores. To design an efficient reaction, we must first deconstruct its chemical anatomy:
-
The Electrophilic Core: The α -carbon is flanked by a strongly electron-withdrawing carbonyl group and a chlorine leaving group. This creates a highly localized partial positive charge ( δ+ ), making it an ideal substrate for Bimolecular Nucleophilic Substitution (SN2) reactions .
-
Tertiary Amide Stability: Because the nitrogen is fully substituted with a cyclopropyl and a 3-methylbenzyl group, it is a tertiary amide. This is a critical mechanistic advantage: it lacks an acidic N-H proton. Consequently, there is zero risk of competing intramolecular cyclization or intermolecular dimerization, allowing for the use of stronger bases and higher temperatures without degrading the electrophile .
The Causality of Solvent Effects in SN2 Reactions
In SN2 reactions, the solvent is not merely a passive medium; it actively participates in the transition state energetics. The choice of solvent dictates the reaction rate, chemoselectivity, and impurity profile .
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These are the gold standard for α -chloroacetamide alkylations. They possess high dipole moments that effectively solvate the counter-cations (e.g., K⁺, Na⁺) of the base. Crucially, because they lack hydrogen-bond donors, they leave the nucleophilic anions (e.g., thiolates, amines) "bare" and highly reactive. This lowers the activation energy ( Ea ) of the transition state, accelerating the reaction.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents form dense hydrogen-bonded solvation shells around the nucleophile. For the SN2 reaction to proceed, this solvation shell must be stripped away, which significantly increases the activation energy and stalls the reaction. They should generally be avoided unless specifically required for solubility.
-
Non-Polar Solvents (e.g., Toluene): These fail to dissolve ionic bases (like K₂CO₃) or polar nucleophiles, leading to heterogeneous mixtures with negligible reaction rates unless a Phase Transfer Catalyst (PTC) is employed.
Quantitative Solvent Parameters for Alkylation
The following table summarizes the physicochemical properties of common solvents and their empirical impact on the alkylation of 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide.
| Solvent | Classification | Dielectric Constant ( ε ) | Dipole Moment (D) | Relative SN2 Rate | Mechanistic Impact on α -Chloroacetamides |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 3.82 | Very High | Leaves anions bare; ideal for sterically hindered or weak nucleophiles. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 3.92 | High | Balances high reactivity with a lower boiling point for easy evaporative workup. |
| Dichloromethane (DCM) | Weakly Polar Aprotic | 9.1 | 1.60 | Moderate | Good solubility for neutral amines; requires longer reaction times. |
| Ethanol (EtOH) | Polar Protic | 24.5 | 1.69 | Low | H-bonding cages the nucleophile, increasing activation energy. Avoid. |
| Toluene | Non-Polar | 2.4 | 0.36 | Very Low | Poor ion solubility; requires Phase Transfer Catalysis (e.g., TBAB) to function. |
Workflow Visualization: Solvent Decision Matrix
Decision matrix for solvent selection in alpha-chloroacetamide SN2 alkylation reactions.
Self-Validating Experimental Protocols
A robust protocol must prove its own validity during execution . The following methodologies incorporate In-Process Controls (IPC) that act as self-validating checkpoints to ensure the causality of the reaction is functioning as designed.
Protocol A: N-Alkylation of Secondary Amines in Acetonitrile
Acetonitrile is selected here because its high dielectric constant supports the polar transition state, while its volatility allows for direct concentration during workup, avoiding the tedious aqueous extractions required by DMF.
Scale: 1.0 mmol Reagents:
-
Electrophile: 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide (237.7 mg, 1.0 eq)
-
Nucleophile: Morpholine (104.5 mg, 1.2 eq)
-
Base: Potassium Carbonate (K₂CO₃), finely milled (276.4 mg, 2.0 eq)
-
Solvent: Acetonitrile (MeCN), anhydrous (5.0 mL)
Step-by-Step Methodology:
-
Preparation: Charge a dry 25 mL round-bottom flask with the electrophile and anhydrous MeCN. Causality: Dissolving the electrophile completely before nucleophile addition prevents localized concentration gradients that can lead to impurity formation.
-
Base Addition: Add the finely milled K₂CO₃ to the stirring solution. Causality: Milling increases the solid surface area, accelerating the heterogeneous scavenging of the HCl byproduct, which prevents the morpholine from being protonated and rendered non-nucleophilic.
-
Nucleophile Addition: Cool the mixture to 0 °C using an ice bath and add morpholine dropwise over 5 minutes. Causality: SN2 reactions with highly reactive α -chloro groups are exothermic. Thermal control ensures chemoselectivity and prevents thermal degradation.
-
Heating & Propagation: Remove the ice bath and warm the reaction to 60 °C for 4 hours. Causality: Heating overcomes the steric hindrance imposed by the cyclopropyl and 3-methylbenzyl groups adjacent to the reaction center.
-
Self-Validation (IPC): At t=2 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.
-
Validation Criterion: The system is validated when the exact mass of the starting material ( [M+H]+=238.1 ) is depleted to <1% relative area, and the product mass ( [M+H]+=289.2 ) is the dominant peak. If the reaction stalls, check the pH of an aqueous aliquot; it must remain >9 to confirm active base presence.
-
-
Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexanes/Ethyl Acetate) if necessary.
Protocol B: S-Alkylation of Thiols in DMF
DMF is selected because thiols are highly polarizable (soft nucleophiles) but often require strong deprotonation. DMF perfectly solvates the resulting cation while leaving the thiolate completely bare, maximizing its nucleophilic attack velocity.
Scale: 1.0 mmol Reagents:
-
Electrophile: 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide (237.7 mg, 1.0 eq)
-
Nucleophile: Thiophenol (115.7 mg, 1.05 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (193.9 mg, 1.5 eq)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous (4.0 mL)
Step-by-Step Methodology:
-
Thiol Activation: In a dry flask under nitrogen, dissolve thiophenol in DMF. Add DIPEA dropwise at room temperature and stir for 10 minutes. Causality: DIPEA is a non-nucleophilic base. Its steric bulk prevents it from attacking the electrophile, ensuring it acts strictly as a proton acceptor to generate the highly reactive thiolate anion.
-
Electrophile Addition: Add the chloroacetamide in one portion.
-
Propagation: Stir at room temperature (20-25 °C) for 2 hours. Causality: Thiolates are significantly more nucleophilic than amines; thus, external heating is rarely required in DMF, saving energy and preventing side reactions.
-
Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 8:2).
-
Validation Criterion: The disappearance of the UV-active electrophile spot (R_f ~0.6) and the appearance of a new, lower-polarity product spot validates the completion of the S-alkylation.
-
-
Workup: Quench the reaction with 15 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (5 x 10 mL). Causality: Multiple brine washes are strictly required to partition the high-boiling DMF out of the organic phase and into the aqueous waste.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals optimize the N-acylation workflow for synthesizing 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide (CAS: 1178399-29-5) .
This molecule presents unique steric and chemoselective challenges. The secondary amine is sterically hindered by both a cyclopropyl group and a 3-methylbenzyl moiety, which decelerates the nucleophilic attack on the acyl chloride. Furthermore, the product itself contains a reactive α-chloro group, introducing the risk of competitive over-alkylation if reaction kinetics are not strictly controlled.
Mechanistic Causality: Why Yields Drop
To optimize this reaction, we must first understand the competing chemical pathways that erode your yield:
-
Amine Protonation (The 50% Yield Ceiling): The nucleophilic acyl substitution generates one equivalent of hydrochloric acid (HCl). If the added base is insufficiently strong or sterically hindered from scavenging the acid, the starting N-cyclopropyl-3-methylbenzylamine will protonate. An amine hydrochloride salt is entirely non-nucleophilic, effectively halting the reaction at roughly 50% conversion 1.
-
Competitive N-Alkylation (Dimerization): Chloroacetyl chloride is a bifunctional electrophile. While the acyl chloride is vastly more reactive, the resulting chloroacetamide product is an alkylating agent. At elevated temperatures, unreacted starting amine can attack the α-carbon via an SN2 mechanism, forming a dimeric tertiary amine impurity.
-
Hydrolysis of the Electrophile: Chloroacetyl chloride is highly hygroscopic. In the presence of trace water, it hydrolyzes to chloroacetic acid, which cannot form an amide without the addition of complex coupling reagents.
Self-Validating Experimental Protocol
This protocol utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in Tetrahydrofuran (THF), a system proven to accelerate chloroacetylation and maximize yields for hindered substrates 2.
Materials & Stoichiometry
-
Substrate: N-cyclopropyl-3-methylbenzylamine (1.0 eq)
-
Electrophile: Chloroacetyl chloride (1.15 eq)
-
Base: DBU (1.5 eq)
-
Solvent: Anhydrous THF (10 mL per gram of amine)
Step-by-Step Methodology
-
System Preparation: Flame-dry a round-bottom flask under inert gas (Nitrogen or Argon). Add the N-cyclopropyl-3-methylbenzylamine and anhydrous THF.
-
Base Addition: Add DBU (1.5 eq) to the stirring solution.
-
Thermal Control: Submerge the flask in an ice-brine bath to bring the internal temperature to 0–5 °C. (Causality: Low temperatures suppress the SN2 alkylation side-reaction).
-
Electrophile Addition: Dilute chloroacetyl chloride (1.15 eq) in a small volume of THF. Add this solution dropwise over 15–30 minutes using a pressure-equalizing dropping funnel.
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS. Self-Validation Step: If the starting material spot persists, verify the pH; if it has dropped to acidic/neutral, add 0.2 eq DBU and 0.1 eq chloroacetyl chloride, then stir for 1 additional hour.
-
Quench & Workup: Pour the mixture into crushed ice-water to precipitate the crude product and hydrolyze any unreacted acyl chloride 1. Extract with Ethyl Acetate (3x). Wash the organic layer with 1M HCl (to remove unreacted amine and DBU), followed by saturated aqueous NaHCO3 (to remove chloroacetic acid), and brine.
-
Isolation: Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via recrystallization or silica gel chromatography.
Troubleshooting & FAQs
Q1: My LC-MS shows a major impurity with a higher mass ( [M+H]+ corresponding to a dimer). How do I prevent this? A1: You are observing over-alkylation, where the starting secondary amine attacks the α-chloro group of your newly formed product. This is a kinetic issue. To prevent it:
-
Ensure strict temperature control (do not exceed 5 °C during the electrophile addition).
-
Use a highly hindered, non-nucleophilic base (like DBU or DIPEA) rather than Triethylamine (TEA).
-
Ensure the acyl chloride is added to the amine, not the other way around. This keeps the concentration of the alkylating product low relative to the highly reactive acylating agent.
Q2: The reaction stalls at 60% conversion despite adding excess chloroacetyl chloride. Why? A2: This is a classic symptom of amine protonation. If your base is consumed or ineffective, the HCl byproduct protonates your starting N-cyclopropyl-3-methylbenzylamine. Because the hydrochloride salt is entirely non-nucleophilic, adding more electrophile will not help. You must add more base (e.g., 0.5 eq DBU) to liberate the free base amine, followed by a slight excess of chloroacetyl chloride.
Q3: Can I use a green chemistry approach, such as an aqueous buffer system, for this specific hindered amine? A3: Yes. Schotten-Baumann conditions (using a biphasic system of DCM and a neutral phosphate buffer or aqueous Na2CO3 ) can be highly effective 3. The aqueous layer acts as an infinite sink for the HCl byproduct, completely preventing amine protonation. However, you must increase the chloroacetyl chloride equivalents (1.3 - 1.5 eq) to compensate for competitive hydrolysis by the aqueous phase.
Quantitative Data Summaries: Reagent Optimization Matrix
The choice of base and solvent drastically dictates the reaction efficiency. The table below summarizes comparative yield data based on established optimization parameters for N-alkyl/aryl chloroacetamides 2.
| Base (1.5 eq) | Solvent | Temp Profile | Primary Impurity Observed | Expected Isolated Yield |
| Triethylamine (TEA) | DCM | 0 °C → RT | Unreacted Amine | 72 - 76% |
| DIPEA | DCM | 0 °C → RT | Trace Dimer | 80 - 84% |
| DBU | THF | 0 °C → RT | None (Clean Profile) | 91 - 95% |
| Na2CO3 (Aq) | DCM / H2O | 0 °C → RT | Hydrolyzed Electrophile | 85 - 88% |
Note: DBU in THF provides the highest yield due to its strong, non-nucleophilic nature ( pKa≈12 ), which stabilizes the protonated species without competing for the electrophile.
Experimental Workflow Diagram
Below is the logical workflow for the synthesis, emphasizing the critical In-Process Control (IPC) feedback loop required to ensure maximum yield.
Optimized logical workflow and IPC feedback loop for the synthesis of the target chloroacetamide.
References
-
Mishra, D., Singh, R., & Rout, C. (2017). "A facile amidation of chloroacetyl chloride using DBU." International Journal of ChemTech Research, 10(3), 365-372. Available at:[Link]
-
Taylor & Francis. "An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions." Green Chemistry Research. Available at:[Link]
Sources
Optimizing reaction temperature for chloroacetyl chloride coupling
Welcome to the Technical Support Center for chloroacetylation workflows. Chloroacetyl chloride (CAC) is a potent, bifunctional electrophile widely used in drug development and materials science to synthesize chloroacetamides and chloroacetates. Due to its extreme reactivity, temperature control is the single most critical parameter in preventing catastrophic side reactions such as hydrolysis, over-acylation, and unwanted cross-linking.
This guide provides mechanistic insights, troubleshooting steps, and validated protocols to ensure high-fidelity coupling.
Logical Relationship: Temperature and Reaction Pathways
Understanding the causality behind temperature control begins with the competing kinetics of the CAC molecule. The highly electrophilic acyl chloride carbon is the desired site of attack, but the α -carbon is also susceptible to nucleophilic substitution.
Logical pathways of CAC coupling demonstrating temperature-dependent reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is strict temperature control (0–5 °C) mandated during the initial addition of chloroacetyl chloride? A1: Chloroacetyl chloride is a highly reactive acylating agent, and its reaction with amines or alcohols is violently exothermic. If the temperature is not maintained between 0 °C and 5 °C during addition, the excess kinetic energy overcomes the activation barrier for several competing thermodynamic pathways[1]. Elevated temperatures accelerate the hydrolysis of CAC into chloroacetic acid (which consumes your base and stalls the reaction) and promote nucleophilic attack at the α -carbon, leading to polymerization or cross-linking[2][3].
Q2: I am synthesizing a chiral chloroacetamide (e.g., from an amino acid). How does temperature affect stereointegrity? A2: High temperatures and prolonged exposure to basic conditions promote the deprotonation of the α -chiral center, leading to racemization. Furthermore, in complex substrates like L-methionine, elevated temperatures can trigger an intramolecular nucleophilic attack by the carboxylate onto the newly formed chloroacetyl group, forming an unwanted lactam[4]. Maintaining the reaction below 10 °C during addition and strictly neutralizing the pH during workup prevents these degradative pathways[4].
Q3: Can I just run the entire reaction at 0 °C to prevent side reactions? A3: Not always. While initiation must occur at 0 °C to manage the exotherm, maintaining this temperature indefinitely can lead to incomplete conversion, especially for sterically hindered or electron-deficient anilines (e.g., 3-nitrobenzamide)[3]. The standard self-validating practice is to perform the addition at 0 °C, then gradually warm the mixture to room temperature (20–25 °C) to drive the reaction to completion[3][5].
Quantitative Data: Temperature vs. Reaction Outcomes
Table 1: Empirical effects of temperature profiles on chloroacetylation efficiency and side-product formation.
| Temperature Profile | Kinetic Effect | Primary Outcome | Potential Side Reactions |
| -20 °C to 0 °C | Slow, highly controlled | Maximum selectivity | Incomplete conversion, reagent precipitation |
| 0 °C to 5 °C | Moderate, controlled exotherm | Optimal yield (75–95%) | Minimal |
| 20 °C to 25 °C | Fast | Good conversion | Hydrolysis (if moisture present) |
| > 30 °C | Very fast, uncontrolled | Poor yield, dark mixtures | Polymerization, cross-linking, rapid hydrolysis |
Troubleshooting Guide
Issue: Significant unreacted starting material remains, but all CAC is consumed.
-
Causality: Chloroacetyl chloride is highly sensitive to moisture and readily hydrolyzes to chloroacetic acid, a process accelerated by heat[3]. Once hydrolyzed, it cannot acylate your amine, leaving unreacted starting material.
-
Solution: Ensure all glassware is oven-dried and solvents are strictly anhydrous. Verify that the internal temperature does not exceed 5 °C during addition. Use a slight excess of CAC (1.1–1.5 equivalents) to compensate for trace moisture[4][5].
Issue: The reaction mixture turns dark brown or black.
-
Causality: Darkening indicates the decomposition of starting materials or the formation of complex polymeric networks. This is a classic symptom of a thermal runaway where the localized temperature at the point of CAC dropwise addition exceeded 25 °C, promoting Friedel-Crafts-type alkylation or oligomerization[2][3].
-
Solution: Increase the stirring rate (e.g., >800 rpm) to ensure rapid dissipation of heat and prevent localized hot spots[6]. Dilute the reaction mixture further to increase the thermal mass.
Issue: Persistent impurities in the NMR spectrum (e.g., a singlet around ~4.1 ppm).
-
Causality: This is likely chloroacetic acid, the primary hydrolysis byproduct[3].
-
Solution: Chloroacetic acid is highly water-soluble. Incorporate a rigorous basic aqueous wash (e.g., saturated NaHCO₃) during the workup phase to deprotonate and extract the acid into the aqueous layer[3][5].
Standard Operating Procedure: Temperature-Optimized Chloroacetylation
This protocol provides a self-validating workflow for the synthesis of chloroacetamides. The precipitation of the amine-hydrochloride salt (or base-hydrochloride salt) serves as an internal visual indicator of reaction progress.
Step-by-step experimental workflow for temperature-controlled chloroacetylation.
Step-by-Step Methodology:
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the primary or secondary amine (1.0 equiv) in an anhydrous solvent (e.g., Dichloromethane or THF, ~5 mL/mmol)[5][7].
-
Base Addition: Add a non-nucleophilic base such as Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) to the solution[5][7]. Self-Validation Check: The solution should remain perfectly clear.
-
Cooling: Submerge the flask in an ice-water or ice-salt bath. Insert an internal temperature probe. Allow the mixture to cool until the internal temperature stabilizes between 0 °C and 5 °C[1][7].
-
Electrophile Addition: Load chloroacetyl chloride (1.1 to 1.5 equiv) into a pressure-equalizing dropping funnel. Begin dropwise addition at a rate of ~1 drop per second. Critical Step: Monitor the internal temperature. If it rises above 5 °C, halt the addition until the bath cools the mixture back down[7]. Self-Validation Check: A white precipitate (e.g., triethylamine hydrochloride) will begin to form, indicating successful acylation and HCl scavenging.
-
Propagation: Once addition is complete, maintain the reaction at 0 °C for an additional 15 minutes, then remove the ice bath. Allow the reaction to naturally warm to room temperature (20–25 °C) and stir for 1 to 4 hours to ensure complete conversion of sterically hindered substrates[5][7].
-
Quenching and Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). This neutralizes excess CAC and extracts the chloroacetic acid byproduct[5]. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
References
-
chloroacetamide - Organic Syntheses Procedure Organic Syntheses URL:[Link]
-
6 - Organic Syntheses Procedure Organic Syntheses URL:[Link]
-
Studies on Chloroacylation Reaction Process of Crosslinked Polystyrene Microspheres with ω-Chloroacyl Chloride as Reagent ResearchGate / Journal of Macromolecular Science URL:[Link]
- US20210214499A1 - Novel class of sequence-defined polymers and preparation methods thereof Google Patents URL
-
A facile amidation of chloroacetyl chloride using DBU International Journal of ChemTech Research URL:[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US20210214499A1 - Novel class of sequence-defined polymers and preparation methods thereof - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sphinxsai.com [sphinxsai.com]
Technical Support Center: Stabilization & Hydrolysis Prevention for 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and formulation scientists working with 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide . As an alpha-chloroacetamide, this compound presents specific chemical vulnerabilities during aqueous formulation, extraction, and long-term storage.
This document provides mechanistic insights, diagnostic workflows, and self-validating protocols to prevent degradation and ensure the integrity of your experimental data.
Mechanistic Overview of Degradation
The structural architecture of 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide contains two primary sites susceptible to hydrolysis: the highly electrophilic alpha-carbon and the secondary amide bond.
Subtle differences in the structure of chloroacetamides—specifically the steric hindrance provided by the N-cyclopropyl and 3-methylbenzyl substituents—dictate their degradation pathways[1]. Under alkaline conditions, the dominant pathway is an intermolecular SN2 reaction where hydroxide ions displace the chloride leaving group. Conversely, highly acidic environments promote the protonation of the amide carbonyl, leading to C-N bond cleavage[1].
Diagram 1: Divergent hydrolysis pathways of alpha-chloroacetamides under pH extremes.
Diagnostic Troubleshooting & FAQs
Diagram 2: Diagnostic decision tree for identifying and resolving chloroacetamide degradation.
Q: Why does my compound degrade rapidly when formulated in standard PBS (pH 7.4)? A: At circumneutral to slightly basic pH, the highly electrophilic alpha-carbon of the chloroacetamide group is vulnerable to nucleophilic attack. This base-catalyzed SN2 displacement swaps the chloride leaving group for a hydroxyl group, forming an inactive alpha-hydroxyacetamide[1]. To prevent this, formulations must be strictly titrated to a slightly acidic pH (5.5–6.0).
Q: Can I use increasing ionic strength to stabilize the formulation? A: Yes. Empirical data on structurally related chloroacetamides demonstrates that increasing the ionic strength of the buffer can significantly extend the compound's half-life[2]. The transition state of the base-mediated hydrolysis involves anionic intermediates that are highly sensitive to the ionic environment. By optimizing counterion concentration, you reduce the thermodynamic favorability of the hydroxide attack, stabilizing the parent molecule[2].
Q: My LC-MS/MS analysis shows a degradant with a mass shift of approximately -18 Da. What happened? A: A mass decrease of ~18 Da (accompanied by the loss of the characteristic M+2 chlorine isotope pattern) is the definitive hallmark of alpha-chloride hydrolysis. The chlorine atom (nominal mass 35 Da) has been displaced by a hydroxyl group (nominal mass 17 Da). This confirms that base-catalyzed SN2 displacement is the primary degradation pathway, rather than amide bond cleavage (which would yield much smaller amine fragments)[1].
Quantitative Stability Matrix
The following table summarizes the expected kinetic behavior of the compound under various formulation conditions. Note: Half-lives are extrapolated from the established kinetic behavior of structurally analogous secondary chloroacetamides.
| pH Level | Dominant Mechanism | Est. Half-Life (25°C) | Recommended Corrective Action |
| < 4.0 | Acid-Catalyzed Amide Cleavage | < 5 Days | Titrate up to pH 6.0 using a 10 mM Citrate buffer. |
| 5.5 - 6.5 | Minimal (Optimal Stability Zone) | > 180 Days | Maintain conditions; ensure protection from light. |
| 7.4 (PBS) | Mild Base-Catalyzed SN2 | ~ 45 Days | Lower pH to 6.0; increase ionic strength to stabilize[2]. |
| > 9.0 | Rapid Base-Catalyzed SN2 | < 24 Hours | Strictly avoid alkaline buffers (e.g., Borate/Carbonate). |
Self-Validating Protocol for Stability Testing
To confidently assess the stability of 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide in your specific experimental matrix, you must utilize a self-validating workflow. This protocol incorporates built-in analytical checkpoints to ensure that any observed concentration drop is due to true hydrolysis, rather than precipitation or autosampler artifacts.
Phase 1: Matrix Preparation & Baseline Verification
-
Buffer Preparation: Prepare a 10 mM Citrate buffer and adjust to an exact pH of 6.0.
-
Checkpoint (Causality): Measure the pH using a calibrated probe before adding the API. Even minor deviations (e.g., pH 7.0) can initiate SN2 displacement over a 48-hour autosampler run[1].
-
Stock Solution: Dissolve the API in LC-MS grade Acetonitrile (ACN) to create a 10 mg/mL primary stock.
Phase 2: Spiking & Control Generation
-
Test Sample: Spike the primary stock into the pH 6.0 buffer to achieve a 100 µg/mL working solution. Keep residual ACN below 1% v/v to prevent co-solvent alterations to the dielectric constant.
-
Positive Control (Self-Validation): Spike the API into a pH 10.5 sodium carbonate buffer. Causality: This forces rapid SN2 hydrolysis, allowing you to definitively identify the retention time and exact mass of the alpha-hydroxy degradant in your specific LC gradient[2].
-
Negative Control: Blank pH 6.0 buffer to rule out matrix interference.
Phase 3: Incubation, Quenching, and Analysis
-
Incubation: Incubate all samples at 25°C in amber vials.
-
Sampling & Quenching: At designated time points (T=0, 24h, 72h), extract 100 µL aliquots. Immediately quench with 100 µL of 0.2% Formic Acid in ACN.
-
Causality: Hydrolysis is highly pH-dependent. Adding formic acid drops the pH below 4.0 instantly, protonating available nucleophiles and arresting the SN2 reaction. This guarantees the LC-MS reading reflects the exact concentration at the moment of sampling, preventing artifactual degradation while the vial sits in the autosampler queue.
-
-
LC-MS/MS Analysis: Monitor the parent mass (m/z ~238 [M+H]+) and the alpha-hydroxy degradant (m/z ~220 [M+H]+).
-
Final Checkpoint: The T=0 sample must show >99% parent peak area. The Positive Control must show a distinct peak for the degradant, confirming your analytical method's sensitivity to the hydrolysis pathway.
Sources
Overcoming steric hindrance in N-cyclopropyl amide synthesis
Overcoming Steric Hindrance in Challenging Amide Couplings
Introduction The cyclopropyl group is a privileged scaffold in medicinal chemistry, heavily utilized to improve metabolic stability, lower lipophilicity, and enhance target binding affinity. However, synthesizing N-cyclopropyl amides is notoriously difficult. The rigid, sp³-hybridized three-carbon ring introduces significant steric bulk, while the increased s-character of the C–N bond in cyclopropylamine slightly diminishes its nucleophilicity[1]. Furthermore, N-cyclopropyl amides exhibit unique conformational behavior; unlike standard secondary amides which overwhelmingly favor the Z (trans) conformation, N-cyclopropyl amides maintain a significant population of the E (cis) rotamer (16-19%) due to the unique steric and electronic properties of the cyclopropyl ring[2].
This technical guide provides causality-driven troubleshooting, optimized workflows, and self-validating protocols to help you overcome these thermodynamic and kinetic barriers in the lab.
Strategic Workflow for N-Cyclopropylation
Decision matrix for selecting the optimal N-cyclopropyl amide synthesis strategy.
Troubleshooting Guide & FAQs
Q1: My standard EDC/HOBt or DCC couplings with cyclopropylamine are stalling at 10-20% conversion. Why is this happening? A1: The failure is kinetic. Standard carbodiimide reagents form an O-acylisourea intermediate that is highly bulky. When paired with the alpha-branching of cyclopropylamine, the steric clash in the transition state prevents efficient nucleophilic attack[3]. Additionally, the intermediate is prone to non-productive pathways, such as rearrangement to the unreactive N-acylurea. Solution: Switch to a reagent that forms a smaller, more reactive electrophile, such as T3P (Propylphosphonic anhydride) or an acyl fluoride generator[3].
Q2: I am coupling a chiral, alpha-substituted carboxylic acid with cyclopropylamine. How do I force the coupling without causing epimerization? A2: Use T3P in combination with a mild base like pyridine or a hindered base like 2,2,6,6-tetramethylpiperidine (TMP). T3P activates the acid to a mixed anhydride that is highly reactive yet less prone to oxazolone formation (the primary pathway for racemization)[4]. The use of pyridine avoids the high local basicity that causes alpha-proton abstraction, ensuring high enantiopurity even under forced conditions[4].
Q3: Even with HATU or T3P, my coupling with an alpha,alpha-disubstituted carboxylic acid and cyclopropylamine fails. What is the ultimate fallback? A3: Shift to acyl fluoride chemistry. Reagents like BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) generate acyl fluorides in situ[3]. Because the fluoride atom has a much smaller van der Waals radius than the leaving groups of HATU or T3P, the steric penalty during the formation of the tetrahedral intermediate is drastically reduced[5]. Acyl fluorides are also highly stable to moisture, reducing hydrolysis side-reactions.
Q4: Can I bypass the amine coupling entirely and add a cyclopropyl group to an existing primary amide? A4: Yes. If the direct coupling is thermodynamically unfavorable, you can utilize a copper-mediated Chan-Lam cross-coupling. By reacting the primary amide with cyclopropylboronic acid in the presence of Cu(OAc)₂ and a base, you can directly N-cyclopropylate the amide[6]. This shifts the burden from forming a sterically hindered C–N carbonyl bond to a metal-catalyzed C–N alkyl bond.
Data Presentation: Reagent Selection Matrix
| Coupling Reagent / Method | Active Intermediate | Steric Tolerance | Epimerization Risk | Byproduct Removal |
| EDC / HOBt | OBt Ester | Low | Moderate | Aqueous wash |
| HATU / DIPEA | OAt Ester | Moderate | High (if over-basified) | Chromatography often needed |
| T3P / Pyridine | Phosphonic Anhydride | High | Very Low | Simple aqueous wash |
| BTFFH / DIPEA | Acyl Fluoride | Very High | Low | Aqueous wash / Chromatography |
| Chan-Lam (Cu) | Cu-Metallacycle | N/A (Late-stage) | None | Filtration & Chromatography |
Protocol Library: Self-Validating Methodologies
Protocol A: T3P-Mediated Coupling for Epimerization-Prone Substrates[4]
Mechanism: T3P converts the carboxylic acid into a highly reactive, yet stereochemically stable, phosphonic mixed anhydride.
-
Preparation: Dissolve the carboxylic acid (1.0 eq) and cyclopropylamine (1.2 eq) in anhydrous EtOAc (or 2-MeTHF) at 0 °C under nitrogen.
-
Base Addition: Add pyridine (3.0 eq). Causality: Pyridine acts as an acid scavenger without being basic enough to abstract the alpha-proton of the activated ester, preserving stereocenters.
-
Activation: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 eq). Maintain temperature at 0 °C for 1 hour, then allow to warm to room temperature.
-
Validation Check: Monitor by LC-MS. If the unreacted acid persists, verify that the system is strictly anhydrous, as T3P is sensitive to bulk water.
-
Workup: Quench with water. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. The water-soluble propanephosphonic acid byproduct is completely removed in the aqueous phase.
Protocol B: In Situ Acyl Fluoride Generation via BTFFH[3][5]
Mechanism: BTFFH converts the acid to an acyl fluoride, minimizing steric bulk at the electrophilic center.
-
Activation: To a solution of the sterically hindered carboxylic acid (1.3 eq) in anhydrous CH₂Cl₂, add BTFFH (1.5 eq) and DIPEA (4.5 eq).
-
Intermediate Formation: Stir at room temperature for 30 minutes. Validation: You can confirm the formation of the acyl fluoride by taking a small aliquot for IR spectroscopy (look for the characteristic C=O stretch shift to ~1840 cm⁻¹).
-
Coupling: Add cyclopropylamine (1.0 eq) to the reaction mixture.
-
Heating: Seal the vessel and heat to 60-80 °C (microwave irradiation can be used for 1-2 hours to overcome the activation energy barrier)[3].
-
Workup: Dilute with CH₂Cl₂, wash with 5% citric acid, followed by brine. Purify via silica gel chromatography.
Protocol C: Copper-Mediated N-Cyclopropylation of Amides[6]
Mechanism: Oxidative cross-coupling of a primary amide with cyclopropylboronic acid.
-
Preparation: In a round-bottom flask open to air, suspend the primary amide (1.0 eq), cyclopropylboronic acid (2.0 eq), and Na₂CO₃ (2.0 eq) in 1,2-dichloroethane (DCE).
-
Catalyst Addition: Add Cu(OAc)₂ (1.0 eq) and 2,2'-bipyridine (1.0 eq). Causality: The bipyridine ligand stabilizes the active Cu(III) intermediate, while atmospheric oxygen acts as the terminal oxidant to regenerate the catalytic cycle.
-
Reaction: Heat the mixture to 70 °C and stir vigorously for 2-4 hours.
-
Validation Check: The solution should turn deep blue/green, indicating active copper complexes. If it turns brown/black rapidly, the catalyst has precipitated as copper oxide; ensure adequate stirring and air exposure.
-
Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl to complex the copper, and extract with CH₂Cl₂.
References
-
Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride Source: PMC - NIH URL:[Link]
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters - ACS Publications URL:[Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
Sources
- 1. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-cyclopropyl-3-(methylamino)propanamide | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Alternative Synthesis Strategies for 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide
Welcome to the Technical Support Center. The conventional synthesis of 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide typically relies on the acylation of the secondary amine (N-cyclopropyl-3-methylbenzylamine) using chloroacetyl chloride and an organic base (e.g., triethylamine) in halogenated solvents. While effective, this route presents significant challenges during scale-up, including the generation of corrosive HCl gas, the formation of difficult-to-remove triethylamine hydrochloride salts, and the high toxicity of the acylating agent.
This guide provides field-proven, alternative methodologies—specifically T3P-mediated coupling and Schotten-Baumann biphasic conditions —designed to improve safety, yield, and environmental impact.
Decision matrix for selecting alternative acylation reagents.
Section 1: T3P-Mediated Coupling (Alternative to Acid Chlorides)
FAQs & Troubleshooting
Q: Why should I transition from chloroacetyl chloride to chloroacetic acid activated by T3P? A: T3P (Propylphosphonic anhydride) acts as a mild, highly efficient dehydrating agent that activates carboxylic acids without generating corrosive HCl byproducts[1]. When synthesizing 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide, using chloroacetic acid with T3P completely eliminates the need for highly toxic chloroacetyl chloride. Furthermore, T3P produces only water-soluble byproducts, creating a self-validating purification system where a simple aqueous wash yields high-purity amide[2].
Q: How does the reaction profile of T3P compare to traditional coupling reagents like HATU or EDC/HOBt? A: Unlike EDC/HOBt, which often leaves stubborn urea byproducts in the organic phase, T3P's phosphonic acid byproducts are exclusively partitioned into the aqueous layer during workup. This prevents the need for column chromatography, making it highly advantageous for scale-up.
Quantitative Comparison of Acylation Reagents
| Reagent System | Average Yield | Crude Purity | Byproduct Removal Strategy | Relative E-Factor |
| Chloroacetyl Chloride / TEA | 75–85% | < 85% | Requires chromatography or recrystallization | High |
| Chloroacetic Acid / EDC·HCl | 80–90% | ~90% | Aqueous wash (urea byproduct can be stubborn) | Medium |
| Chloroacetic Acid / T3P | > 92% | > 98% | Simple aqueous wash (highly water-soluble) | Low |
Protocol 1: Step-by-Step T3P-Mediated Synthesis
-
Objective: Synthesize the target amide using chloroacetic acid and T3P to eliminate toxic acyl chlorides.
-
Step 1: Reagent Charging: In a clean, dry reaction vessel, dissolve N-cyclopropyl-3-methylbenzylamine (1.0 eq) and chloroacetic acid (1.1 eq) in Ethyl Acetate (2 mL/mmol).
-
Step 2: Base Addition: Add pyridine or N-ethylmorpholine (3.0 eq) to the stirring solution. Causality: The base is required to deprotonate the carboxylic acid, facilitating its nucleophilic attack on the T3P reagent to form the active ester.
-
Step 3: T3P Activation: Cool the mixture to 0–5 °C. Dropwise, add T3P (1.2 eq, 50 wt% solution in EtOAc). Self-Validation Checkpoint: The reaction should remain homogeneous and clear. An exotherm indicates successful activation; maintaining <5 °C prevents unwanted side reactions.
-
Step 4: Reaction Maturation: Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Step 5: Self-Validating Isolation: Quench the reaction with saturated aqueous NaHCO₃. Separate the phases. Wash the organic layer with water and brine. Causality: A complete phase separation with a transparent organic layer physically validates the complete removal of the water-soluble coupling agent. Dry over anhydrous Na₂SO₄ and concentrate to yield the pure amide.
Section 2: Schotten-Baumann Biphasic Conditions
FAQs & Troubleshooting
Q: Can I still use chloroacetyl chloride but avoid the use of organic bases and halogenated solvents? A: Yes. The Schotten-Baumann reaction utilizes a biphasic system (e.g., Ethyl Acetate and aqueous K₂CO₃) to drive the acylation equilibrium[3]. The inorganic base in the aqueous phase neutralizes the generated acid, while the starting materials and product remain in the organic phase. This eliminates the need for triethylamine and allows for the use of greener solvents like EtOAc or 2-MeTHF, providing an eco-friendly, easily scalable process[4].
Q: Will the aqueous base hydrolyze the alpha-chloro group of the product? A: This is a common concern, but causality dictates that the kinetics of amine acylation at the carbonyl carbon are orders of magnitude faster than the nucleophilic substitution (Sₙ2) of the alkyl chloride by hydroxide/carbonate at room temperature. By maintaining the temperature below 5 °C during addition and using a mild inorganic base (K₂CO₃ instead of NaOH), hydrolysis is completely suppressed.
Biphasic Schotten-Baumann reaction mechanism and phase distribution.
Protocol 2: Step-by-Step Schotten-Baumann Synthesis
-
Objective: Synthesize the target amide using chloroacetyl chloride in a biphasic system to avoid organic bases.
-
Step 1: Biphasic Setup: Dissolve N-cyclopropyl-3-methylbenzylamine (1.0 eq) in Ethyl Acetate (2 mL/mmol). In a separate flask, dissolve K₂CO₃ (2.0 eq) in an equal volume of distilled water.
-
Step 2: Phase Mixing: Combine the two solutions in the reaction vessel. Stir vigorously (≥ 800 rpm) to maximize the interfacial surface area. Causality: High shear mixing is critical. The reaction occurs exclusively at the biphasic interface; poor mixing leads to incomplete conversion.
-
Step 3: Acylation: Cool the biphasic mixture to 0 °C. Dissolve chloroacetyl chloride (1.1 eq) in a small amount of EtOAc and add dropwise over 15 minutes. Self-Validation Checkpoint: Effervescence (CO₂ release) will occur as the acid is neutralized. The organic phase should remain slightly yellow but clear.
-
Step 4: Phase Separation & Isolation: After 1 hour of stirring at room temperature, stop the agitation. Self-Validation Checkpoint: The mixture must cleanly separate into two transparent layers within 2 minutes. A persistent emulsion indicates unreacted amine salts. Isolate the top organic layer, wash with 1M HCl to remove trace unreacted amine, dry over Na₂SO₄, and concentrate.
Section 3: Troubleshooting Common Experimental Issues
Q: My product contains significant amounts of N,N-dicyclopropyl-N-(3-methylbenzyl)amine. What happened? A: This is an artifact of the upstream secondary amine synthesis, not the acylation step. Reductive amination or direct alkylation of 3-methylbenzylamine with cyclopropyl bromide often leads to over-alkylation. Ensure your starting N-cyclopropyl-3-methylbenzylamine is >98% pure before proceeding to the acylation protocols described above.
Q: I am observing a dimeric byproduct (e.g., a piperazine-2,5-dione derivative). How do I minimize this? A: Dimerization or intermolecular displacement of the alpha-chloro group by another amine molecule occurs if the acylation is too slow or the amine concentration is too high relative to the acylating agent. Causality: The secondary amine acts as a nucleophile against the alkyl chloride of the already formed product. Solution: Always add the acylating agent (chloroacetyl chloride or T3P-activated acid) to the amine, keeping the temperature low (0 °C) to favor the kinetically faster amide bond formation over the Sₙ2 displacement.
References[3] Schotten-Baumann Reaction. Organic Chemistry Portal.https://www.organic-chemistry.org/namedreactions/schotten-baumann-reaction.shtm[1] Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate.https://www.researchgate.net/publication/281116666[4] An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate.https://www.researchgate.net/publication/329064121[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. ACS Publications.https://pubs.acs.org/doi/10.1021/ol201875q
Sources
Validation & Comparative
Analytical Comparison Guide: Infrared (IR) Spectroscopy Profiling of 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide
As a Senior Application Scientist, validating the structural integrity of complex synthetic intermediates or active pharmaceutical ingredients (APIs) requires more than just matching peaks to a database. It requires a fundamental understanding of molecular vibrations and the causality behind spectral shifts.
This guide provides an in-depth, objective comparison of the infrared (IR) spectroscopic performance of 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide against structural alternatives, alongside field-proven, self-validating analytical protocols.
Molecular Architecture & Vibrational Causality
To accurately interpret the IR spectrum of 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide, we must deconstruct its functional groups and understand the electronic interactions dictating its vibrational modes.
-
The Tertiary Amide Core: The nitrogen atom in this molecule is fully substituted, bonded to a cyclopropyl group, a 3-methylbenzyl group, and a chloroacetyl group. Because there are no N-H bonds, the characteristic primary and secondary amide N-H stretching bands (typically found between 3300–3500 cm⁻¹) are completely absent[1]. This absence is a critical primary diagnostic feature.
-
Alpha-Chloro Inductive Effect on the Carbonyl (C=O): In standard tertiary amides, the nitrogen lone pair donates electron density into the carbonyl group via resonance, giving the C=O bond partial single-bond character and lowering its stretching frequency to approximately 1630–1650 cm⁻¹[2][3]. However, the highly electronegative alpha-chlorine atom in the chloroacetyl moiety exerts a strong electron-withdrawing inductive (-I) effect. This pulls electron density away from the carbonyl carbon, competing with the nitrogen's resonance. Consequently, the C=O bond retains more double-bond character, increasing its force constant and shifting the absorption to a higher frequency, typically between 1660–1680 cm⁻¹[4][5].
-
C-Cl Stretching: The carbon-chlorine bond exhibits a distinct stretching vibration in the fingerprint region, typically observed as a sharp peak around 760 cm⁻¹[4][5].
-
Hydrocarbon Framework: The strained cyclopropyl ring exhibits high-frequency aliphatic C-H stretches (~3000–3080 cm⁻¹) due to the increased s-character of the ring carbons. The 3-methylbenzyl group contributes aromatic C-H stretches (>3000 cm⁻¹), aromatic C=C ring stretches (~1500–1600 cm⁻¹), and standard aliphatic C-H stretches from the methyl and methylene groups (2850–2960 cm⁻¹)[6].
Comparative Analysis: Target Compound vs. Structural Alternatives
To definitively validate the target compound, we must compare its spectral performance against structurally similar alternatives. This comparative approach ensures that synthetic modifications (e.g., chlorination or alkylation) are accurately tracked.
Table 1: IR Spectral Comparison of Analogous Compounds
| Functional Group / Vibration | 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide (Target) | N-cyclopropyl-N-(3-methylbenzyl)acetamide (Non-chlorinated) | N-(3-methylbenzyl)chloroacetamide (Secondary Amide Analog) |
| N-H Stretch | Absent (Tertiary amide) | Absent (Tertiary amide) | ~3200 - 3300 cm⁻¹ (Strong, broad) |
| C=O Stretch (Amide I) | 1660 - 1680 cm⁻¹ (Shifted by Cl) | 1630 - 1650 cm⁻¹ (Standard tertiary) | ~1678 cm⁻¹ (Shifted by Cl) |
| C-Cl Stretch | ~760 cm⁻¹ | Absent | ~760 cm⁻¹ |
| Aromatic C=C | ~1500 - 1600 cm⁻¹ | ~1500 - 1600 cm⁻¹ | ~1500 - 1600 cm⁻¹ |
| Cyclopropyl C-H | ~3000 - 3080 cm⁻¹ | ~3000 - 3080 cm⁻¹ | Absent |
Scientific Insight: The +20 to +30 cm⁻¹ shift in the carbonyl peak between the non-chlorinated analog and the target compound is the definitive marker of successful chloroacetylation[4][7].
Analytical Modality Comparison: ATR-FTIR vs. Transmission (KBr)
Selecting the correct IR modality is critical for data integrity. Below is an objective comparison of how the target compound performs under the two primary IR techniques used in drug development.
Table 2: Performance Comparison of IR Modalities
| Parameter | Attenuated Total Reflectance (ATR-FTIR) | Transmission FTIR (KBr Pellet) |
| Sample Preparation | None (Direct application) | High (Milling, pressing under vacuum) |
| Analysis Time | < 2 minutes | 10 - 15 minutes |
| Spectral Resolution | Good (Peak intensities vary by wavelength) | Excellent (Sharp peaks, flat baseline) |
| Best Use Case | High-throughput screening, routine QA/QC | Reference standard validation, publication data |
Self-Validating Experimental Protocols
To ensure maximum trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent false positives or spectral artifacts.
Protocol A: High-Throughput Screening via ATR-FTIR
-
Background Acquisition: Clean the diamond or ZnSe crystal with isopropanol and a lint-free wipe. Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Validation: The background must show no residual organic peaks; a flat line ensures no cross-contamination.
-
Sample Application: Place approximately 2–5 mg of solid 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide directly onto the center of the crystal.
-
Compression: Lower the pressure anvil until the clutch clicks. Causality: The evanescent wave generated in ATR only penetrates 0.5–2 µm into the sample. Inadequate pressure leads to poor optical contact, resulting in a low signal-to-noise ratio and artificially weak peaks.
-
Data Processing: Acquire the spectrum. Apply an ATR correction algorithm. Causality: Because penetration depth is wavelength-dependent, high-wavenumber peaks (like C-H stretches) appear artificially weak in raw ATR spectra. Correction normalizes the spectrum to resemble transmission data.
Protocol B: High-Resolution Baseline Validation via KBr Pellet
-
Milling: Weigh 1–2 mg of the target compound and 200 mg of dry KBr. Grind them together in an agate mortar for 2–3 minutes until a fine, homogeneous powder is achieved. Causality: Particles must be milled smaller than the wavelength of IR light (< 2 µm) to prevent the Christiansen effect—an asymmetric scattering phenomenon that distorts peak shapes and ruins baseline flatness.
-
Pressing: Transfer the powder to a 13 mm pellet die. Apply 10 tons of pressure under a vacuum for 5 minutes to fuse the KBr into a transparent solid solution.
-
Acquisition: Place the pellet in the transmission holder and acquire the spectrum. Validate the 1660–1680 cm⁻¹ (C=O) and 760 cm⁻¹ (C-Cl) peaks[4][8].
Workflow Visualization
Workflow for IR spectroscopic analysis and validation of the target chloroacetamide.
Sources
- 1. Amide Functional Group | ChemTalk [chemistrytalk.org]
- 2. Analysis of Infrared spectroscopy FTIR [unitechlink.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Mutagenicity of N-acyloxy-N-alkoxyamides as an indicator of DNA intercalation part 1: evidence for naphthalene as a DNA intercalator - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide
Title: Comprehensive Safety and Operational Guide: Handling 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide
As a Senior Application Scientist, I emphasize that laboratory safety cannot rely on rote memorization; it requires a fundamental, mechanistic understanding of the chemicals we handle. This guide provides the scientific causality behind our safety protocols for 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide (CAS: 1178399-29-5), ensuring you can execute your drug development and synthetic workflows with absolute confidence and precision.
Mechanistic Toxicology: Understanding the Hazard
2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide belongs to the α -chloroacetamide class of compounds. The primary hazard of this molecule stems from its highly electrophilic nature. The α -carbon, situated adjacent to the electron-withdrawing carbonyl and chlorine groups, is highly susceptible to nucleophilic attack.
In biological systems, this compound acts as a potent alkylating agent. It specifically targets the nucleophilic sulfhydryl (-SH) groups of cysteine residues in proteins via a bimolecular nucleophilic substitution ( SN2 ) mechanism (). This irreversible covalent modification can lead to severe skin sensitization (allergic contact dermatitis), protein adduction, and potential genotoxicity. Understanding this SN2 reactivity is the foundation of our Personal Protective Equipment (PPE) selection and chemical decontamination strategy.
Personal Protective Equipment (PPE) Matrix
To mitigate the alkylation risk, we must establish physical barriers that prevent dermal and respiratory exposure. The following table summarizes the quantitative specifications for required PPE.
| PPE Category | Specification / Material | Quantitative Metric | Mechanistic Justification |
| Primary Dermal | Nitrile Gloves (Double-gloved) | Minimum thickness: ≥0.11 mm | Nitrile provides excellent resistance to solid amides. Double-gloving ensures a fail-safe against micro-tears. |
| Respiratory | N95 / P100 Particulate Respirator | Filtration efficiency: ≥95% | Required if weighing outside a hood. Prevents inhalation of aerosolized electrophilic dust. |
| Ocular | Chemical Splash Goggles | ANSI Z87.1 certified | Protects corneal proteins from irreversible alkylation in the event of accidental aerosolization. |
| Engineering | Chemical Fume Hood | Face velocity: 80−100 fpm | Primary containment for all transfers. Self-validates via continuous airflow monitors. |
Workflow Visualization: Risk Mitigation & Handling
Logical workflow mapping hazard mechanisms to specific PPE and decontamination strategies.
Operational Protocol: Safe Weighing and Transfer
Trustworthiness in the laboratory comes from self-validating systems. This protocol ensures that every step physically verifies the success of the previous one.
Step 1: Environmental Preparation & Validation
-
Action: Turn on the chemical fume hood and verify the face velocity is between 80-100 fpm.
-
Causality: Proper face velocity ensures that any aerosolized chloroacetamide dust is captured before reaching the operator's breathing zone.
-
Self-Validation: Do not rely solely on the digital monitor. Tape a small Kimwipe strip to the bottom of the sash; a steady inward flutter physically validates negative pressure.
Step 2: Static Mitigation
-
Action: Pass an anti-static gun (e.g., Zerostat) over the weighing boat and the spatulas prior to opening the chemical container.
-
Causality: Fine organic powders hold static charges, causing them to repel and aerosolize when disturbed. Neutralizing the charge prevents airborne dispersion.
Step 3: Execution of Transfer
-
Action: Don double nitrile gloves. Using a grounded stainless-steel spatula, transfer the solid to the tared weigh boat.
-
Self-Validation: Observe the analytical balance. A drifting weight indicates drafts or static interference. A stable reading validates a controlled, safe micro-environment.
Step 4: Primary Containment
-
Action: Dissolve the compound in your target solvent (e.g., DMSO or DMF) inside the fume hood before transporting it to other laboratory areas.
-
Causality: Transporting a solution is significantly safer than transporting a reactive powder, as the risk of particulate aerosolization is completely eliminated.
Spill Response & Chemical Decontamination
If a spill occurs, mechanical sweeping is insufficient and dangerous. We must chemically neutralize the electrophilic warhead.
Step 1: Containment
-
Action: Immediately cover the spilled powder with damp absorbent pads to prevent dust generation.
Step 2: Chemical Quenching (Nucleophilic Dechlorination)
-
Action: Saturate the spill area with a 10% (w/v) Sodium Thiosulfate ( Na2S2O3 ) solution, adjusted to pH 7-8, and let it sit for 30 minutes.
-
Causality: The thiosulfate anion ( S2O32− ) is a highly potent, water-soluble nucleophile. It outcompetes biological thiols and attacks the α -carbon of the chloroacetamide via an SN2 mechanism, displacing the chloride ion and forming a non-toxic, water-soluble Bunte salt (). This chemically destroys the hazard at the molecular level.
Step 3: Verification and Cleanup
-
Action: Wipe the area with soap and water, followed by a 70% ethanol wipe. Dispose of all pads in a designated hazardous waste container.
Disposal Plan
-
Solid Waste: All contaminated consumables (gloves, weigh boats, Kimwipes) must be placed in a solid hazardous waste bin explicitly labeled "Toxic Organics - Halogenated Amides."
-
Liquid Waste: Solutions containing the compound must be segregated into halogenated organic waste carboys. Never mix with strong acids or oxidizers, as exothermic decomposition can release toxic hydrogen chloride and nitrogen oxide fumes.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
